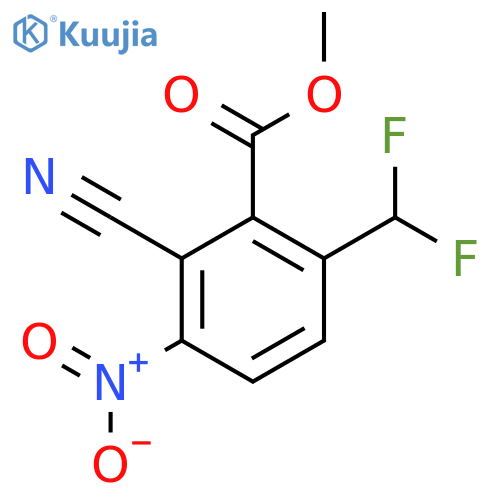

Cas no 1805654-62-9 (Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate)

Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate

-

- インチ: 1S/C10H6F2N2O4/c1-18-10(15)8-5(9(11)12)2-3-7(14(16)17)6(8)4-13/h2-3,9H,1H3

- InChIKey: XCLDKYPJUMFZJN-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=C(C#N)C=1C(=O)OC)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 387

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015011356-1g |

Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate |

1805654-62-9 | 97% | 1g |

1,564.50 USD | 2021-06-21 |

Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate 関連文献

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoateに関する追加情報

Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate (CAS No. 1805654-62-9): A Comprehensive Overview

Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate, identified by its CAS number 1805654-62-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate consists of a benzoic acid derivative with substituents that enhance its reactivity and functionality. The presence of a cyano group at the 2-position, a difluoromethyl group at the 6-position, and a nitro group at the 3-position imparts distinct chemical properties that are exploited in synthetic chemistry and drug design. These structural elements contribute to the compound's stability, solubility, and interaction with biological targets, making it an intriguing subject for further research.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceutical molecules often leads to increased binding affinity and reduced susceptibility to degradation by metabolic enzymes. Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate exemplifies this trend, as its difluoromethyl substituent is expected to contribute to these desirable characteristics.

The cyano group in the molecular structure of Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate also plays a crucial role in its chemical behavior. Cyano groups are known for their ability to participate in various organic reactions, including nucleophilic addition and condensation reactions, which can be leveraged in multi-step synthetic routes. This reactivity makes the compound a versatile building block for the synthesis of more complex molecules, including potential drug candidates.

The nitro group at the 3-position of the benzoic acid core is another key feature that influences the compound's properties. Nitro groups are often used in medicinal chemistry due to their ability to modulate electronic effects and influence binding interactions with biological targets. In Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate, the nitro group is expected to contribute to the compound's overall pharmacological activity by enhancing its interaction with specific enzymes or receptors.

Recent studies have highlighted the potential of Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate in the development of novel therapeutic agents. For instance, researchers have explored its use as an intermediate in the synthesis of kinase inhibitors, which are critical for treating various types of cancer and inflammatory diseases. The unique structural features of this compound make it an attractive starting point for designing molecules with enhanced selectivity and potency.

Another area where Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate has shown promise is in the field of antiviral research. The presence of fluorine atoms and other electron-withdrawing groups can influence the interactions between a drug molecule and viral enzymes or receptors. This has led to investigations into using derivatives of this compound as inhibitors against viral proteases or integrases, which are essential for viral replication.

The synthetic pathways for preparing Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate have also been optimized to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to introduce the desired substituents into the benzoic acid core. These methods not only enhance efficiency but also minimize unwanted side reactions, ensuring that the final product meets stringent quality standards.

In conclusion, Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate (CAS No. 1805654-62-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including cyano, difluoromethyl, and nitro groups, contribute to its reactivity and functionality, making it a valuable tool for synthesizing novel therapeutic agents. The growing body of research on this compound underscores its importance in addressing various medical challenges and highlights its role as a key intermediate in drug discovery efforts.

1805654-62-9 (Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate) 関連製品

- 100-86-7(2-Methyl-1-phenyl-2-propanol)

- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)

- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)

- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)

- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))

- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)

- 2059927-76-1(3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid)

- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)

- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)